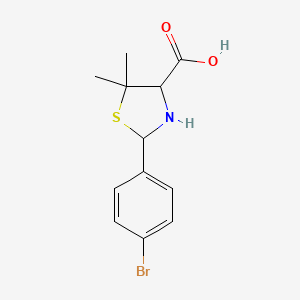
2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid” is a complex organic molecule. It likely contains a thiazolidine core (a five-membered ring containing nitrogen and sulfur), which is substituted with a carboxylic acid group, a bromophenyl group, and two methyl groups .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds such as “2-(4-bromomethyl phenyl) propionic acid” have been synthesized through various methods, including electrophilic aromatic substitution and condensation reactions .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely has a thiazolidine core, with a carboxylic acid group attached to one of the carbon atoms in the ring. The same carbon is likely also attached to a bromophenyl group and two methyl groups .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Cross-Coupling
2-(4-Bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid: can be a potential candidate for use in Suzuki–Miyaura cross-coupling reactions. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming process. Its success is due to mild reaction conditions and the use of stable, environmentally benign organoboron reagents .
Antimicrobial Activity
Compounds with a thiazolidine core, such as the one , have been studied for their antimicrobial properties. They can block the biosynthesis of certain bacterial lipids, offering a novel mode of action against microbial infections .
Anticancer Activity
The thiazolidine nucleus has been reported to exhibit antiproliferative effects. Derivatives of this compound have been evaluated for their potential to act against cancer cell lines, such as human breast adenocarcinoma (MCF7), indicating its promise as a lead compound in anticancer drug design .
Molecular Docking Studies
The compound’s structure makes it suitable for molecular docking studies to understand its interaction with various biological targets. This is crucial for rational drug design, where the compound’s binding affinity and mode can be predicted .
Biological Significance in Medicinal Chemistry
The bromophenyl group attached to the thiazolidine ring can be significant in medicinal chemistry, where it can be used to synthesize derivatives with various biological activities, including antibacterial, antifungal, and anticancer properties .
Neurotoxicity Research
Derivatives of this compound have been used in neurotoxicity research to investigate their effects on enzyme activity and oxidative stress parameters in the brain. This can provide insights into the neurotoxic potentials of new chemical entities .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2S/c1-12(2)9(11(15)16)14-10(17-12)7-3-5-8(13)6-4-7/h3-6,9-10,14H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJQECQLTIFAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=CC=C(C=C2)Br)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2,4-Dimethylphenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2968594.png)

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2968597.png)
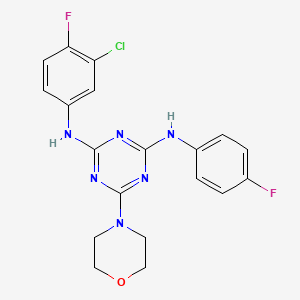
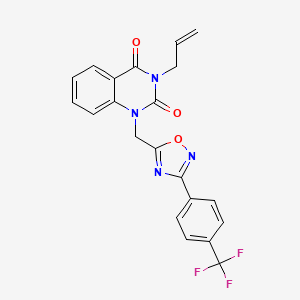
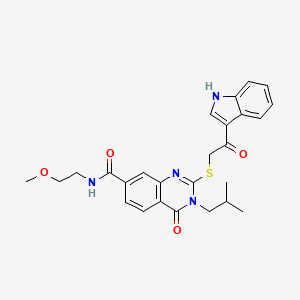

![(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide](/img/structure/B2968604.png)
![9-(4-bromophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968608.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide](/img/structure/B2968610.png)
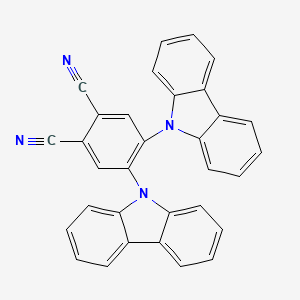
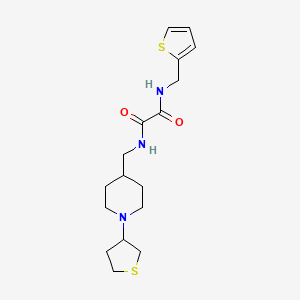
![3-benzyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968616.png)
